1-(6-Methylpyrimidin-4-yl)ethan-1-amine 1-(6-Methylpyrimidin-4-yl)ethan-1-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15996035
InChI: InChI=1S/C7H11N3/c1-5-3-7(6(2)8)10-4-9-5/h3-4,6H,8H2,1-2H3
SMILES:
Molecular Formula: C7H11N3
Molecular Weight: 137.18 g/mol

1-(6-Methylpyrimidin-4-yl)ethan-1-amine

CAS No.:

Cat. No.: VC15996035

Molecular Formula: C7H11N3

Molecular Weight: 137.18 g/mol

* For research use only. Not for human or veterinary use.

1-(6-Methylpyrimidin-4-yl)ethan-1-amine -

Specification

Molecular Formula C7H11N3
Molecular Weight 137.18 g/mol
IUPAC Name 1-(6-methylpyrimidin-4-yl)ethanamine
Standard InChI InChI=1S/C7H11N3/c1-5-3-7(6(2)8)10-4-9-5/h3-4,6H,8H2,1-2H3
Standard InChI Key JGCPUWGWTIOKGM-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=NC=N1)C(C)N

Introduction

Chemical Identity and Structural Features

1-(6-Methylpyrimidin-4-yl)ethan-1-amine (C₇H₁₁N₃) consists of a pyrimidine ring substituted with a methyl group at the 6-position and an ethanamine moiety at the 4-position. The molecular weight is approximately 137.18 g/mol, as inferred from analogous compounds like 2-(6-Methylpyrimidin-4-yl)ethan-1-amine . Key structural attributes include:

  • Pyrimidine Core: A six-membered aromatic ring with two nitrogen atoms at the 1- and 3-positions, contributing to hydrogen-bonding capabilities and electronic delocalization.

  • Methyl Substituent: Enhances lipophilicity and may influence steric interactions in biological systems.

  • Ethanamine Side Chain: Provides a primary amine group, enabling participation in nucleophilic reactions and salt formation.

Comparative analysis with structurally related compounds reveals distinct differences in substitution patterns. For instance, 2-[(6-Methylpyrimidin-4-yl)amino]ethan-1-ol (C₇H₁₁N₃O) replaces the terminal amine with a hydroxyl group, reducing basicity but increasing hydrogen-bonding potential.

Synthesis and Derivatives

While no direct synthesis routes for 1-(6-Methylpyrimidin-4-yl)ethan-1-amine are documented, analogous pyrimidine derivatives are typically synthesized via:

Nucleophilic Aromatic Substitution

Pyrimidine rings react with amines under catalytic conditions. For example, 4-chloro-6-methylpyrimidine may undergo substitution with ethanamine to yield the target compound, though reaction conditions (temperature, solvent, catalyst) would require optimization.

Reductive Amination

Ketone intermediates, such as 1-(6-methylpyrimidin-4-yl)ethanone, could be converted to amines via reductive amination using ammonia and hydrogen gas in the presence of a palladium catalyst .

Microwave-Assisted Reactions

Recent advances in microwave synthesis, as demonstrated for N-pyrimidyl-2-thiazolamine derivatives, suggest potential for rapid, high-yield production of pyrimidine amines .

Table 1: Comparison of Pyrimidine-Based Amines

Compound NameMolecular FormulaSubstituentsMolecular Weight (g/mol)
1-(6-Methylpyrimidin-4-yl)ethan-1-amineC₇H₁₁N₃6-methyl, 4-ethanamine137.18 (calculated)
2-(6-Methylpyrimidin-4-yl)ethan-1-amineC₇H₁₁N₃6-methyl, 4-(2-aminoethyl)137.18
2-[(6-Methylpyrimidin-4-yl)amino]ethanolC₇H₁₁N₃O6-methyl, 4-(2-hydroxyethyl)153.18

Applications in Medicinal Chemistry

Drug Discovery Scaffolds

The compound’s modular structure allows for derivatization at the amine group or pyrimidine ring. For example:

  • Acylation: Reaction with acetic anhydride yields N-acetyl derivatives, improving metabolic stability.

  • Alkylation: Introducing alkyl chains enhances blood-brain barrier permeability for CNS-targeted therapies .

Agricultural Chemistry

Pyrimidine amines are explored as fungicides and herbicides. The methyl group may confer resistance to enzymatic degradation in plant systems.

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